14-Deacetylnudicauline

描述

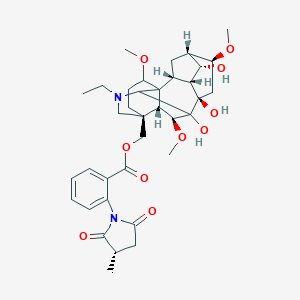

Structure

2D Structure

属性

CAS 编号 |

119347-24-9 |

|---|---|

分子式 |

C36H48N2O10 |

分子量 |

668.8 g/mol |

IUPAC 名称 |

[(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C36H48N2O10/c1-6-37-16-33(17-48-31(42)19-9-7-8-10-22(19)38-25(39)13-18(2)30(38)41)12-11-24(46-4)35-21-14-20-23(45-3)15-34(43,26(21)27(20)40)36(44,32(35)37)29(47-5)28(33)35/h7-10,18,20-21,23-24,26-29,32,40,43-44H,6,11-17H2,1-5H3/t18-,20+,21+,23-,24-,26+,27-,28+,29-,32?,33-,34+,35-,36+/m0/s1 |

InChI 键 |

GFWYSOWSJXKFFQ-ASOHRCBQSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

手性 SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

规范 SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

同义词 |

14-DAN 14-deacetyl-nudicauline 14-deacetylnudicauline |

产品来源 |

United States |

Natural Occurrence and Phytochemical Investigations of 14 Deacetylnudicauline

Botanical Sources and Geographic Distribution

14-Deacetylnudicauline is a characteristic alkaloid found in several species of the genus Delphinium, commonly known as larkspurs. researchgate.net These plants are widely distributed across the Northern Hemisphere. scitechnol.com The presence of this compound, along with other MSAL-type alkaloids like methyllycaconitine (B43530) (MLA) and nudicauline (B52), contributes to the chemical profile of these plants. researchgate.net

Research has confirmed the presence of this compound in a variety of Delphinium species, including both tall and low larkspurs. For instance, it is a notable component in Delphinium glaucum, considered one of the most toxic tall larkspurs in western North America. mdpi.com It is also listed as a major alkaloid in the low larkspur Delphinium parishii and is found alongside other toxic alkaloids in Delphinium nuttallianum and Delphinium andersonii. avma.orgusda.govnih.gov Further investigations have reported its presence in species such as Delphinium elatum and Delphinium pentagynum. scitechnol.comcore.ac.uk

The following table summarizes the Delphinium species reported to contain this compound.

Table 1: Documented Occurrence of this compound in Delphinium Species

| Species | Common Name | Class | Reference(s) |

|---|---|---|---|

| Delphinium glaucum | Sierra Larkspur | Tall Larkspur | mdpi.com |

| Delphinium parishii | Parish's Larkspur | Low Larkspur | mdpi.com |

| Delphinium nuttallianum | Nuttall's Larkspur | Low Larkspur | usda.govcore.ac.uk |

| Delphinium andersonii | Anderson's Larkspur | Low Larkspur | avma.orgusda.gov |

| Delphinium elatum | Candle Larkspur | Tall Larkspur | core.ac.ukbath.ac.uk |

The concentration of this compound and related MSAL alkaloids in Delphinium species is not static; it varies significantly with the plant's developmental stage, the specific plant part, and geographic location. mdpi.comresearchgate.net In tall larkspurs, the total toxic alkaloid concentration, which includes this compound, generally decreases as the plant matures. researchgate.netnih.gov However, even with this decline, the concentration in species like D. glaucum can remain high through the seed shatter phase. mdpi.com For example, ripe pods of D. glaucum have been found to contain 4.9 mg/g of MSAL alkaloids. mdpi.com

In contrast, low larkspurs such as D. nuttallianum and D. andersonii often show consistently high levels of toxic alkaloids throughout the growing season, posing a prolonged risk. avma.org Studies have measured the total concentration of toxic alkaloids in low larkspurs to range from 0.72 mg/g to 7.02 mg/g of the plant's dry weight. usda.gov In general, alkaloid concentrations are highest in immature tissues and decrease as those tissues mature. mdpi.com

The table below provides an overview of the reported concentrations of the toxic alkaloid group that includes this compound.

Table 2: Concentration of Toxic MSAL-Type Alkaloids (including this compound) in Delphinium Species

| Species/Group | Concentration Range (mg/g dry weight) | Notes | Reference(s) |

|---|---|---|---|

| Tall Larkspurs | 0.0 to 7.1 mg/g | Concentration generally declines with plant maturity. | nih.gov |

| Low Larkspurs (D. nuttallianum, D. andersonii) | 0.72 to 7.02 mg/g | Concentrations can remain high throughout the growing season. | usda.gov |

Isolation Methodologies for this compound

The isolation of this compound from plant sources is a multi-step process involving initial extraction from the plant matrix followed by purification using chromatographic techniques.

The initial step in isolating this compound and other norditerpenoid alkaloids involves extraction from dried and powdered plant material. acgpubs.org Solvent extraction is a widely used foundational technique. doi.org A common method involves macerating the plant material with an alcohol, such as ethanol (B145695) or methanol, to create a crude extract. acgpubs.orgdoi.org

Following the initial extraction, an acid-base extraction procedure is often employed to separate the alkaloids from other plant constituents. usu.edu The crude extract is acidified, and then the non-alkaloidal components are removed by partitioning with a non-polar solvent like hexane. avma.org The acidic aqueous phase, which contains the alkaloids in their salt form, is then made basic (e.g., with NH₄OH) and extracted with a chlorinated solvent such as chloroform (B151607) to yield the crude alkaloid fraction. doi.org This fraction can then be subjected to further purification.

Chromatography is an indispensable tool for the separation and purification of individual alkaloids from the complex crude extract. bath.ac.uk Column chromatography is a conventional and effective method used for this purpose. The crude alkaloid mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina (B75360). doi.orgbath.ac.uk A series of solvents or a solvent gradient of increasing polarity is then passed through the column, separating the alkaloids based on their differential affinities for the stationary and mobile phases. doi.org

More advanced techniques like high-speed countercurrent chromatography (HSCCC) have also been successfully applied for the preparative separation of alkaloids from Delphinium species. nih.gov HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample that can occur in traditional column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial analytical and preparative technique for the study of Delphinium alkaloids, including this compound. bath.ac.uk When coupled with a detector like a mass spectrometer (MS), HPLC-MS provides a powerful method for the detection, identification, and quantification of these complex molecules. usda.govrajpub.com

Both normal-phase and reverse-phase HPLC can be used for the analysis of norditerpenoid alkaloids. usda.gov

Normal-Phase (NP) HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase. alwsci.com In this mode, polar compounds are retained longer on the column. moravek.com

Reverse-Phase (RP) HPLC employs a non-polar stationary phase (commonly C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. alwsci.comsepscience.com In RP-HPLC, non-polar compounds have stronger interactions with the stationary phase and thus have longer retention times. moravek.com

For the analysis of larkspur alkaloids, both methods have proven adequate. usda.gov However, reverse-phase HPLC is often preferred. The advantages of RP-HPLC include the wide availability of columns, reduced use of organic solvents, and the simplicity of interfacing with an electrospray ionization (ESI) source for mass spectrometry. usda.gov

Chromatographic Separation Approaches for Alkaloids

Counter-Current Chromatography

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that functions without a solid support matrix. wikipedia.orgslideshare.net This method relies on the partitioning of a solute between two immiscible liquid phases. slideshare.net One phase is held stationary by gravitational or centrifugal force, while the other mobile phase is pumped through it, allowing for separation based on the differing partition coefficients of the components in the mixture. wikipedia.org A significant advantage of CCC is the elimination of irreversible sample adsorption onto a solid support, which can be a problem in conventional column chromatography. nih.gov

While specific literature detailing the isolation of this compound using counter-current chromatography was not identified, the technique, particularly high-speed counter-current chromatography (HSCCC), has been successfully employed for the preparative separation of other structurally similar diterpenoid alkaloids from Delphinium species. researchgate.netnih.gov For example, the alkaloid elatine was purified from Delphinium shawurense using HSCCC, demonstrating the method's value in isolating alkaloid components from these plants. researchgate.netnih.gov This successful application suggests that CCC is a viable and effective strategy for the purification of alkaloids like this compound from complex plant extracts.

The general process involves selecting a suitable two-phase solvent system where the target compound has an optimal partition coefficient (K). nih.gov The crude extract is dissolved in one of the phases and injected into the CCC apparatus, and the fractions are collected and analyzed. nih.gov

Table 2: Example of HSCCC Conditions for a Delphinium Alkaloid (Elatine)

| Parameter | Condition | Reference |

|---|---|---|

| Apparatus | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |

| Solvent System | Ethyl acetate-chloroform-methanol-water (3:0.1:2:3, v/v) | nih.gov |

| Mobile Phase | Lower organic phase | nih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Rotational Speed | 800 rpm | nih.gov |

| Detection | UV at 254 nm | nih.gov |

Advanced Purification Strategies

The isolation of pure this compound from a crude plant extract is a multi-step process that employs a combination of chromatographic techniques. Beyond initial extraction, a series of purification steps are required to separate the target alkaloid from a complex mixture of other compounds. These strategies range from traditional column chromatography to more advanced, higher-resolution methods.

A common initial step involves fractionation of the crude alkaloid extract using Column Chromatography (CC) . This technique typically uses a solid stationary phase like silica gel or alumina. For example, in the study of Delphinium stapeliosum, fractions obtained from column chromatography were further purified using other methods.

Preparative Thin-Layer Chromatography (pTLC) is a frequently used strategy for the purification of small quantities of compounds, especially for separating components with similar polarities. nih.govrochester.edu This method operates on the same principles as analytical TLC but uses thicker silica or alumina plates to accommodate larger sample loads. rochester.eduresearchgate.net In the isolation of alkaloids from D. stapeliosum, repeated preparative TLC on both aluminum oxide and silica gel plates was essential for obtaining pure compounds, including this compound. The selection of the mobile phase is critical for achieving separation. For instance, a mobile phase of cyclohexane-chloroform-ethanol (24:75:1) was used with aluminum oxide plates, while a system of cyclohexane-ethyl acetate-ethanol (6:3:1) was used with silica gel plates.

High-Performance Liquid Chromatography (HPLC) represents a more advanced and high-resolution purification strategy. nih.govrsc.org Both analytical and preparative HPLC systems are used in the study of Delphinium alkaloids. rsc.orgbohrium.com Analytical HPLC can be used to quantify the amount of specific alkaloids in an extract, while preparative HPLC is used to isolate pure compounds on a larger scale than pTLC. rsc.org The purification of major metabolites from Delphinium brunonianum, for instance, was achieved through a combination of HPLC and various column chromatography techniques. nih.gov Similarly, the purification of alkaloids from Delphinium peregrinum involved an initial separation by column chromatography, followed by flash chromatography and preparative TLC, with HPLC being used to verify purity. mdpi.com

Synthetic and Biosynthetic Pathways of 14 Deacetylnudicauline

Proposed Biosynthetic Routes to Norditerpenoid Alkaloids

The biosynthesis of norditerpenoid alkaloids (NDAs), such as 14-deacetylnudicauline, is a complex process that begins with the universal precursor for terpenes, isopentenyl pyrophosphate (IPP). rsc.org The proposed pathway involves the initial creation of a diterpene scaffold, followed by the incorporation of a nitrogen atom and extensive modifications by various enzymes. nih.govbiorxiv.org

The biosynthesis of C19 and C18 NDAs commences with IPP, which is produced through the mevalonate (B85504) (MEP) and methylerythritol phosphate (B84403) (MEP) pathways. rsc.orgnih.gov IPP is then converted to its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.org Through a series of enzymatic reactions, geranylgeranyl pyrophosphate (GGPP) is formed, which then undergoes cyclization to produce ent-copalyl diphosphate. rsc.org This molecule serves as a key intermediate in the formation of the diverse skeletons of diterpenoid alkaloids. nih.govnih.gov The C20-diterpenoid alkaloids are considered the precursors to the C19 and C18 types. researchgate.net The transformation from a C20 to a C19 structure, like that of this compound, occurs via oxidative cleavage. bath.ac.uk A different oxidative mechanism is then responsible for the loss of another carbon atom to form C18 NDAs. bath.ac.uk

A variety of enzymes play critical roles in the biogenesis of alkaloids, catalyzing a wide range of reactions. Key enzyme classes involved in the biosynthesis of norditerpenoid alkaloids include:

| Enzyme Class | Reaction Catalyzed |

| Terpene Synthases | Catalyze the cyclization of GGPP to form the initial diterpene scaffold. nih.govnih.gov |

| Cytochrome P450 Monooxygenases (P450s) | Responsible for a wide array of oxidative transformations, including hydroxylations, which are crucial for the structural diversification of the alkaloid core. nih.govfrontiersin.org |

| Reductases | Involved in reduction reactions within the pathway. nih.gov |

| Acyltransferases | Catalyze the transfer of acyl groups, contributing to the final structure of the alkaloids. nih.govbiorxiv.org |

| Methyltransferases | Mediate the addition of methyl groups. nih.govbiorxiv.org |

| Decarboxylases | Catalyze the removal of carboxyl groups from amino acids to produce amines. biorxiv.orgrushim.ru |

Recent research combining comparative transcriptomics and coexpression analysis in Delphinium grandiflorum and Aconitum plicatum has identified six enzymes that are active in the early stages of the diterpenoid alkaloid biosynthetic pathway. nih.govbiorxiv.org These include a pair of terpene synthases, three cytochromes P450, and a reductase. nih.gov This discovery is a significant step towards elucidating the complete biosynthetic pathway of these complex molecules. nih.govbiorxiv.org

Feeding experiments using isotopically labeled precursors have been instrumental in mapping the biosynthetic pathways of alkaloids. researchgate.netmdpi.com In the context of Delphinium alkaloids, such studies have provided insights into the origin of the nitrogen atom and the carbon skeleton.

The nitrogen atom in most diterpenoid alkaloids found in Aconitum and Delphinium species is believed to be derived from the decarboxylation of amino acids. biorxiv.org For instance, the N-ethyl group common in many of these alkaloids likely originates from ethylamine (B1201723), which can be formed from the decarboxylation of alanine. nih.govbiorxiv.org Similarly, methylamine (B109427) and ethanolamine (B43304), derived from glycine (B1666218) and serine respectively, are thought to be the precursors for other nitrogen-containing moieties. nih.govbiorxiv.org

A study utilizing L-[2-(13)C,(15)N]serine in feeding experiments with Delphinium species provided evidence for its incorporation into spiramine alkaloids, identifying L-serine as a potential nitrogen source for atisine-type alkaloids. researchgate.net Further studies have shown a preference for ethanolamine over ethylamine as the nitrogen source for the majority of detected diterpenoid alkaloids. nih.gov

Total Synthesis Efforts for this compound and Related Core Scaffolds

The complex, densely functionalized, and polycyclic structure of norditerpenoid alkaloids presents a formidable challenge to synthetic chemists. nih.govrsc.org Despite these difficulties, the potent biological activities of these compounds make them attractive targets for total synthesis. nih.gov

The synthesis of the intricate hexacyclic core of norditerpenoid alkaloids requires innovative and convergent strategies. A notable approach developed by Gin and coworkers for the synthesis of neofinaconitine, a related C18-norditerpenoid alkaloid, employed two key Diels-Alder cycloaddition reactions. nih.govthieme-connect.com

Key Synthetic Strategies:

| Strategy | Description | Reference |

| Diels-Alder Cycloaddition | A powerful reaction for forming six-membered rings, used to construct the core fragments of the alkaloid. nih.govthieme-connect.com | |

| Mannich-type N-acyliminium Cyclization | Utilized to form a crucial carbon-carbon bond and construct the nitrogen-containing ring system. nih.govu-tokyo.ac.jp | |

| Radical Cyclization | Employed to forge the final ring of the hexacyclic skeleton. nih.gov | |

| Photochemical Approach | A bioinspired strategy that has been used to develop a unifying synthesis for C18, C19, and C20 diterpenoid alkaloids from a common intermediate. researchgate.net |

One of the initial key steps in the synthesis of neofinaconitine involved a Diels-Alder reaction between an unstable cyclopentadiene (B3395910) and a cyclopropene (B1174273) derivative. nih.govthieme-connect.com A second Diels-Alder reaction featured the novel use of an azepinone as a dienophile to rapidly construct a key bicyclic system. nih.gov

Controlling the stereochemistry at multiple contiguous stereocenters is a major hurdle in the synthesis of norditerpenoid alkaloids. rsc.orgmdpi.com The strategic placement of substituents and the use of chiral catalysts are common approaches to achieve high diastereoselectivity.

In the synthesis of neofinaconitine, a bromine substituent on the diene component of a Diels-Alder reaction was crucial for controlling the stereoselectivity, leading to the formation of a single diastereomer. thieme-connect.comu-tokyo.ac.jp This was achieved by the sterically demanding bromine atom restricting rotation and blocking one face of the diene, thereby directing the approach of the dienophile. u-tokyo.ac.jp

Cation-induced cyclizations have also proven to be a powerful tool for controlling stereochemistry in the synthesis of complex natural products. mdpi.com For example, the total synthesis of (+)-siebolidine A utilized a pinacol-terminated cyclization cascade initiated by a gold-catalyzed 1,6-enyne cyclization. mdpi.com

Semi-Synthesis and Derivatization of this compound Analogues

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, provides a more direct route to analogues of complex natural products like this compound. acs.orgqub.ac.uk This approach allows for the exploration of structure-activity relationships and the development of new compounds with improved properties.

The structural similarity between this compound and other norditerpenoid alkaloids, such as methyllycaconitine (B43530) (MLA), allows for the synthesis of analogues by modifying readily available natural products. acs.org For instance, simplified AE-bicyclic analogues of MLA have been synthesized in three steps, involving the esterification of a reduced AE-bicycle with various side chains. acs.org

Studies on the derivatization of related alkaloids have shown that modifications at specific positions can significantly impact biological activity. For example, the substituent at the C14 position of alkaloids like MLA, nudicauline (B52), and this compound is important for their toxicity. acs.orgresearchgate.net

The development of semi-synthetic strategies not only facilitates the production of analogues for biological testing but also provides valuable tools for mechanistic studies and inhibitor screening. qub.ac.uksemanticscholar.org

Chemical Modification Strategies for Structure Diversification

The structural complexity of this compound and related C19-diterpenoid alkaloids presents a significant challenge for total chemical synthesis. researchgate.net Consequently, semi-synthesis and chemical modification of naturally isolated alkaloids are the predominant strategies for generating structural diversity. These approaches leverage the existing complex scaffold provided by nature to create novel compounds for further study.

A primary strategy for diversification involves the targeted modification of the various functional groups present on the alkaloid core, particularly the hydroxyl and ester groups. researchgate.net One common approach is the acylation or deacylation of hydroxyl groups. For instance, this compound can be seen as a derivative of nudicauline, accessible via the hydrolysis of the C-14 acetate (B1210297) group. researchgate.netbath.ac.uk Conversely, selective acylation of the C-14 hydroxyl group in this compound allows for the introduction of various ester functionalities, leading to a wide range of analogues with different properties.

Another key area for modification is the C-18 ester side-chain, which is crucial for the biological activity of this class of alkaloids. medicinearticle.comresearchgate.net Strategies include the saponification (hydrolysis) of the N-(methylsuccinimido)anthranoyl ester to yield the parent alcohol, lycoctonine (B1675730), which can then be re-esterified with different aromatic or aliphatic acids. bath.ac.uk This allows for systematic exploration of the structure-activity relationships (SAR) associated with this part of the molecule. For example, replacing the complex ester with simpler ones, such as 2-acetamidobenzoic acid, has been explored. acs.org

Furthermore, diversity-oriented synthesis has been employed, starting from related diterpenoid alkaloids like deltaline (B108805) and talatisamine, to prepare series of new derivatives with varied skeletons and functionalities. nih.gov This strategy aims to expand the chemical space of these natural compounds for drug discovery. nih.gov Methods like the double Mannich reaction have been used to efficiently create the core bicyclic systems of simpler analogues, which can then be elaborated with different side-chains to mimic the natural products. acs.orgrsc.org

Generation of Novel Structural Analogues and Derivatives

The application of chemical modification strategies has led to the generation of a multitude of novel structural analogues and derivatives of this compound and its parent compounds. These derivatives are often created to probe the structural requirements for biological activity or to modulate toxic properties. researchgate.netrsc.org

Semi-synthesis starting from related natural products is a fruitful path to new analogues. For example, chemical correlation with nudicauline was used to confirm the structure of this compound. researchgate.netresearchgate.net Modification of the C-14 position has yielded compounds such as 14-deacetyl-14-isobutyrylnudicauline and 14-deacetyl-14-isobutyrylajadine , which were isolated from Delphinium stapeliosum. researchgate.net

Research has also focused on creating simplified analogues that retain key structural features while being more synthetically accessible. The synthesis of simplified AE-bicyclic analogues possessing different ester and nitrogen side-chains has been achieved in a few steps. acs.orgresearchgate.net These studies investigate the importance of different parts of the molecule, such as the N-side-chain, where variations from methyl and ethyl to bulkier groups like benzyl (B1604629) and phenylethyl have been shown to influence activity. acs.org The table below summarizes some of the known natural and semi-synthetic derivatives related to this compound.

| Compound Name | Relationship to this compound | Natural or Semi-Synthetic | Source/Method |

| Nudicauline | C-14 acetylated parent compound | Natural | Delphinium species researchgate.net |

| 14-deacetyl-14-isobutyrylnudicauline | Isobutyryl ester at C-14 instead of hydroxyl | Natural | Delphinium stapeliosum researchgate.net |

| Andersonine | A related C19-diterpenoid alkaloid | Natural | Delphinium andersonii researchgate.net |

| Lycoctonine | Parent alcohol, lacks the C-18 ester | Natural / Semi-synthetic | Delphinium species / Hydrolysis of MLA or Nudicauline bath.ac.uk |

| Methyllycaconitine (MLA) | Structurally similar MSAL-type alkaloid | Natural | Delphinium species bath.ac.uk |

| Inuline | Semi-synthetic ester of lycoctonine | Semi-synthetic | Acylation of lycoctonine bath.ac.ukacs.org |

| Delsemine Analogues | Semi-synthetic esters of lycoctonine | Semi-synthetic | Acylation of lycoctonine acs.org |

These efforts highlight a strategy where the complex natural product scaffold is used as a starting point for chemical elaboration, yielding novel compounds that help to delineate the complex structure-activity relationships of this alkaloid class. nih.govrsc.org

Structure Elucidation of Synthetic and Semi-synthetic Derivatives

The unambiguous determination of the chemical structure of novel synthetic and semi-synthetic derivatives of this compound is fundamental to understanding their properties. This is accomplished through a combination of modern spectroscopic and spectrometric techniques. vt.eduresearchgate.net

Mass Spectrometry (MS) is a primary tool used to determine the molecular weight and elemental composition of a new derivative. High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. researchgate.net This is often the first step in characterizing a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for elucidating the detailed three-dimensional structure of these complex molecules. bath.ac.ukvt.edu A suite of NMR experiments is typically employed:

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. Chemical shifts, coupling constants, and signal integrations are all critical pieces of data.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary, carbonyl).

2D NMR Techniques: These experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out chains of connected protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule and confirming the location of substituents and ester groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes correlations between protons that are close in space, providing vital information about the stereochemistry and conformation of the molecule. acs.org

For example, the structures of new diterpenoid alkaloids are routinely established by comprehensive analysis of their 1D and 2D NMR spectra. researchgate.netresearchgate.net In cases where a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof by mapping the precise spatial arrangement of every atom in the solid state. bath.ac.ukescholarship.org

Molecular and Cellular Biological Activities of 14 Deacetylnudicauline

Elucidation of Molecular Mechanisms of Action

The primary mechanism of action for 14-Deacetylnudicauline is its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to significant effects on neuromuscular function. nih.govnih.gov

This compound is recognized as a potent antagonist of nicotinic acetylcholine receptors. nih.govscience.gov These receptors are crucial for signal transmission at the neuromuscular junction and in the central nervous system. nih.govnih.gov The antagonistic activity of this compound and related N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids is a key factor in the toxicity associated with larkspur plants. nih.govmedicinearticle.com

In vitro and pre-clinical studies have demonstrated the significant impact of this compound on neuromuscular transmission. In a study utilizing a lizard model, this compound was shown to block muscle contractions that were induced by the external application of acetylcholine. This finding supports its role as a nicotinic receptor antagonist at the neuromuscular junction.

The compound also reversibly reduces the amplitude of spontaneous, miniature end-plate potentials (MEPPs) in a concentration-dependent manner. A concentration of 0.05 µM of this compound was found to produce a significant reduction in MEPP amplitude. Furthermore, it causes a concentration-dependent blockade of the compound muscle action potential (CMAP), effectively inhibiting neuromuscular transmission. avma.org These effects collectively lead to muscle weakness and paralysis, which are characteristic signs of larkspur poisoning in livestock. nih.govscience.gov

Functional assays have been employed to quantify the inhibitory potency of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the compound required to inhibit a specific biological process by 50%. In studies on neuromuscular preparations from lizards, this compound demonstrated significant potency.

| Assay Type | Parameter | Value (µM) | Model System |

|---|---|---|---|

| Functional Assay | Concentration for MEPP amplitude reduction | 0.05 | Lizard neuromuscular preparation |

| Functional Assay | IC50 for CMAP blockade | 0.32 - 13.2* | Lizard neuromuscular preparation |

*This range represents the IC50 values for N-(methylsuccinimido)anthranoyllycacotonine-type alkaloids, including this compound.

While the effects of this compound on neuromuscular transmission via nAChR antagonism are well-documented, information regarding its broader influence on other cellular physiological processes is limited.

Based on available scientific literature from the conducted searches, there is currently no specific information detailing the direct modulation of intracellular signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, by this compound. Research has predominantly focused on its interaction with cell surface receptors (nAChRs) and the subsequent physiological outcomes at the neuromuscular junction. Further investigation is required to determine if this compound has downstream effects on intracellular signaling cascades that regulate other cellular functions beyond neuromuscular transmission.

Influence on Cellular Physiological Processes (e.g., in vitro cellular responses)

Cellular Responses to this compound Exposure (e.g., cytotoxic effects on cell lines)

This compound, a norditerpenoid alkaloid, has demonstrated notable biological activity, including cytotoxic effects against various cell lines. ontosight.ai Research indicates that this compound can induce cell death in neoplastic cell lines, highlighting its potential as a basis for developing new anticancer agents. nih.gov The cytotoxicity of this compound is often evaluated alongside other related alkaloids to understand the structure-activity relationships that govern their potency. researchgate.netusda.govacs.orgcabidigitallibrary.orgresearchgate.netcolostate.edu

Functional studies have revealed that this compound, along with its analogue nudicauline (B52), exhibits IC50 values in the micromolar range in the lizard sciatic nerve extensor digitorum longus preparation. cabidigitallibrary.org This suggests a significant biological effect at the cellular level. The cytotoxic properties of such alkaloids are an area of active investigation, with studies exploring their effects on various cancer cell lines. ontosight.airesearchgate.net The mechanisms underlying this cytotoxicity often involve the induction of apoptosis, a form of programmed cell death, which is a key target for many cancer therapies. nih.govnih.govnih.gov

The evaluation of cytotoxicity is a crucial step in drug discovery and development. plos.org In silico tools and in vitro assays are employed to predict and confirm the cytotoxic effects of compounds like this compound on both tumor and non-tumor cell lines. way2drug.com This comparative analysis is essential to determine the selectivity of the compound's cytotoxic action. nih.gov While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively detailed in the provided context, the consistent mention of its cytotoxic and toxic properties underscores its significant impact on cellular viability. ontosight.airesearchgate.netusda.govcabidigitallibrary.orgnih.govmdpi.comcdnsw.com

Table 1: Reported Biological Effects of this compound

| Biological Effect | System/Assay | Observation |

| Cytotoxicity | Various Cancer Cell Lines | Induces cell death. ontosight.ainih.gov |

| Neuromuscular Blockade | Lizard Sciatic Nerve-Extensor Digitorum Longus | IC50 in the micromolar range. cabidigitallibrary.org |

| Toxicity | In vivo (mouse model) | High toxicity, classified as an MSAL-type alkaloid. researchgate.netusda.govnih.govmdpi.com |

Structure-Activity Relationships (SAR) of this compound and its Analogues

The biological activity of this compound and its analogues is intrinsically linked to their complex molecular architecture. Structure-activity relationship (SAR) studies are pivotal in elucidating the specific structural features responsible for their potent effects. acs.orgmdpi.com

Role of Specific Functional Groups (e.g., C18 ester, C14 functionality) in Biological Potency

The potency of N-(methylsuccinyl)anthranoyllycoctonine (MSAL)-type alkaloids, including this compound, is significantly influenced by the nature of their functional groups. researchgate.netusda.gov The ester group at the C18 position is a critical determinant of their high toxicity. researchgate.netusda.govresearchgate.net Specifically, the N-(methylsuccinyl)anthranoyl ester at C18 is crucial for providing the proper orientation and enhancing the binding affinity of these alkaloids to their biological targets. researchgate.net The removal or alteration of this ester group can lead to a dramatic decrease in activity. acs.org

Table 2: Influence of Functional Groups on the Biological Activity of this compound and Analogues

| Functional Group | Position | Importance in Biological Potency |

| N-(methylsuccinyl)anthranoyl ester | C18 | Essential for high toxicity and receptor binding. researchgate.netusda.govresearchgate.net |

| Hydroxyl/Acetate (B1210297) | C14 | Modulates the degree of toxicity. researchgate.netusda.govacs.org |

| Tertiary Nitrogen | Piperidine Ring | Key site for receptor interaction. mdpi.com |

Comparative Analysis of this compound with Related Norditerpenoid Alkaloids (e.g., Methyllycaconitine (B43530), Nudicauline, Barbinine)

This compound belongs to the MSAL-type class of norditerpenoid alkaloids, which are known for their high toxicity. researchgate.netusda.govcabidigitallibrary.org A comparative analysis with structurally similar alkaloids is essential for understanding the nuances of their biological activities.

Methyllycaconitine (MLA): MLA is one of the most toxic and extensively studied MSAL-type alkaloids. researchgate.netusda.govcabidigitallibrary.org Both this compound and MLA share the same core norditerpenoid skeleton and the crucial N-(methylsuccinyl)anthranoyl ester at C18. The primary structural difference lies at the C14 position. acs.orgresearchgate.net MLA is considered approximately 10 times more toxic than many other tested norditerpenoid alkaloids. nih.govmdpi.com

Nudicauline: Nudicauline is another highly toxic MSAL-type alkaloid, structurally very similar to this compound. researchgate.netusda.govcabidigitallibrary.org They differ in the substituent at the C14 position. acs.orgresearchgate.net Both compounds are potent blockers of nicotinic acetylcholine receptors. cabidigitallibrary.orgcolostate.edunih.gov

Barbinine: Barbinine is also an MSAL-type alkaloid, but it exhibits reduced toxicity compared to MLA, nudicauline, and this compound. researchgate.netusda.gov This difference in toxicity is attributed to the specific functionality at the C14 position, highlighting the sensitivity of the biological activity to minor structural modifications in this region of the molecule. researchgate.netusda.gov

These comparative studies underscore the importance of the C14 substituent in fine-tuning the toxic and pharmacological properties of these alkaloids. While the C18 ester is a prerequisite for high potency, the group at C14 acts as a modulator of this activity. researchgate.netusda.govacs.org

Table 3: Comparative Toxicity of this compound and Related Alkaloids

| Alkaloid | Structural Type | Relative Toxicity | Key Structural Difference from this compound |

| This compound | MSAL | High | - |

| Methyllycaconitine (MLA) | MSAL | Very High | Substituent at C14. acs.orgresearchgate.net |

| Nudicauline | MSAL | High | Substituent at C14. acs.orgresearchgate.net |

| Barbinine | MSAL | Reduced | Substituent at C14. researchgate.netusda.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their molecular structures. nih.govpreprints.org For diterpenoid alkaloids from genera such as Aconitum and Delphinium, QSAR studies have been instrumental in understanding the structural determinants of their toxicity and pharmacological effects, such as local anesthetic and N-cholinolytic activities. tandfonline.comnih.govresearchgate.netnih.gov

These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, including electronic, steric, and lipophilic properties. researchgate.netresearchgate.net By correlating these descriptors with experimentally determined biological activities (e.g., toxicity, receptor binding affinity), QSAR models can be developed. tandfonline.comnih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. preprints.orgnih.gov

For instance, QSAR analyses of diterpenoid alkaloids have shown that toxicity often correlates with descriptors related to the molecule's partition coefficient (lipophilicity) and reactivity. nih.govresearchgate.net The number of certain functional groups, like carbonyl groups, can also be a significant factor. researchgate.net In the context of local anesthetic activity, the ability of a compound to bind to its receptor site is a key parameter identified through QSAR modeling. nih.govresearchgate.net Various statistical methods, such as multiple linear regression analysis (MLRA) and partial least squares (PLS), often combined with genetic algorithms for variable selection, are employed to build robust and predictive QSAR models. tandfonline.comnih.gov

While specific QSAR models focused exclusively on this compound are not detailed in the provided context, the extensive application of these methodologies to the broader class of diterpenoid alkaloids indicates their utility in rationalizing the structure-activity relationships discussed in the preceding sections. nih.govtandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.com

Advanced Analytical Methodologies for 14 Deacetylnudicauline Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural identification of 14-deacetylnudicauline. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately allowing for a complete and unambiguous assignment of the complex norditerpenoid structure. While specific spectral data for this compound is embedded within specialized research, the table below illustrates the type of information derived from NMR analysis for its structural confirmation.

| NMR Technique | Information Provided for this compound Structure | Structural Insights |

|---|---|---|

| ¹H NMR | Provides chemical shift, integration, and coupling constant for each proton. | Reveals the electronic environment of protons, the number of protons in a given environment, and the connectivity to adjacent protons. |

| ¹³C NMR | Shows the chemical shift for each unique carbon atom in the molecule. | Indicates the number of distinct carbon environments and the type of carbon (e.g., C=O, C-O, C-N, CH₃, CH₂, CH). |

| 2D NMR (COSY, HSQC, HMBC) | Correlates signals from different nuclei to establish bonding frameworks. | Confirms the connectivity of the entire carbon skeleton and the placement of functional groups, which is essential for differentiating between isomers. |

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of this compound with high accuracy. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass with extreme precision.

Furthermore, tandem MS (MS/MS) experiments involve the fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable clues about the molecule's structure. Specific losses of neutral fragments (like H₂O, CO, or methoxy (B1213986) groups) from the parent ion are characteristic of the functional groups and structural motifs present in norditerpenoid alkaloids. nih.gov This fragmentation data is used to confirm the proposed structure elucidated by NMR.

| Parameter | Technique | Finding for this compound |

|---|---|---|

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₃₄H₄₇NO₁₀ |

| Molecular Weight | Mass Spectrometry (MS) | 629.75 g/mol (Monoisotopic) |

| Structural Information | Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns reveal losses of functional groups (e.g., hydroxyl, methoxy), helping to confirm the alkaloid's core structure and substituent placement. nih.gov |

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule when it absorbs infrared radiation. Different functional groups absorb radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the types of chemical bonds present in this compound. The complex structure of this alkaloid, which includes hydroxyl (-OH), amine (N), ether (C-O-C), and ester (C=O) groups, results in a unique IR spectrum that serves as a molecular fingerprint.

| Functional Group Present in this compound | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Hydroxyl) | ~3200-3600 (broad) | Stretching |

| C-H (Alkyl) | ~2850-3000 | Stretching |

| C=O (Ester) | ~1735-1750 | Stretching |

| C-O (Ether, Ester, Alcohol) | ~1000-1300 | Stretching |

| C-N (Amine) | ~1000-1350 | Stretching |

Chromatographic Quantification and Profiling

Chromatographic methods are essential for separating this compound from other related alkaloids and plant matrix components, which is a necessary step for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the complex mixture of alkaloids present in Delphinium extracts. By pairing HPLC with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (HPLC-MS), researchers can both identify and quantify this compound. nih.gov The area under the chromatographic peak corresponding to the compound is proportional to its concentration in the sample, allowing for precise quantification. This is critical for assessing the purity of an isolated sample or determining its concentration in raw plant material.

While reverse-phase HPLC is more common, normal-phase HPLC (NP-HPLC) is also an effective method for the detection and quantification of norditerpenoid alkaloids like this compound. nih.gov NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This setup is particularly well-suited for separating compounds with multiple polar functional groups that might be challenging to resolve using reverse-phase conditions. Research comparing analytical methods has shown that normal-phase HPLC is adequate for detecting and quantifying the toxic alkaloids found in low larkspurs, including this compound. nih.gov The choice between normal-phase and reverse-phase often depends on the specific mixture of alkaloids being analyzed and the desired separation profile.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-Phase HPLC Applications

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of norditerpenoid alkaloids from plant extracts, particularly those from the Delphinium genus. This method is highly effective for separating complex mixtures of alkaloids, allowing for their individual identification and quantification. In the study of low larkspurs (Delphinium nuttallianum and D. andersonii), RP-HPLC coupled with mass spectrometry has been successfully employed to determine the concentrations of various toxic alkaloids, including this compound, which is identified as one of the major toxic constituents. nih.gov

The preference for reverse-phase separation over normal-phase methods is due to several practical advantages. These include the wide availability of robust C18 columns, lower consumption of organic solvents, and the straightforward compatibility with electrospray ionization mass spectrometry sources, which are commonly used for detection. nih.gov The separation is based on the differential partitioning of the alkaloids between a nonpolar stationary phase (e.g., octadecyl-silane) and a polar mobile phase, which is typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency.

The following table outlines a typical set of parameters for the RP-HPLC analysis of norditerpenoid alkaloids, including this compound.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Linear gradient from 10% B to 90% B over 30 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 235 nm and/or Mass Spectrometry (ESI-MS) |

| Injection Volume | 10 µL |

Using such methods, researchers can achieve excellent separation of structurally similar alkaloids, enabling accurate quantification of this compound in plant tissues. Total toxic alkaloid concentrations in low larkspurs, determined by RP-HPLC-MS, have been found to range from 0.72 mg/g to 7.02 mg/g (dry weight). nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a powerful tool for the structural characterization of norditerpenoid alkaloids. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), which allows for the determination of the molecular weight of the analyte with high accuracy.

In the context of this compound and related compounds, ESI-MS is instrumental. For instance, the identification of this compound from the roots of Delphinium stapeliosum was based on the interpretation of its mass spectrum in conjunction with NMR data.

The true power of ESI-MS in alkaloid research is realized through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the protonated molecule of the target compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. The fragmentation patterns of norditerpenoid alkaloids are often predictable and can be used to tentatively identify new compounds. For example, the loss of functional groups such as methoxy (-OCH₃) and acetyl (-COCH₃) moieties from the core structure is a key diagnostic feature. nih.gov The absence of an acetyl group at the C-14 position in this compound would be clearly indicated by its fragmentation pattern when compared to its acetylated counterpart, nudicauline (B52).

The table below illustrates the expected ESI-MS/MS fragmentation data for this compound based on its known structure and the typical fragmentation behavior of related lycoctonine-type alkaloids.

| Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 641.3 | 623.3 | H₂O (Water) |

| 609.3 | CH₃OH (Methanol) | |

| 591.3 | H₂O + CH₃OH | |

| 577.3 | 2 x CH₃OH |

This ability to generate detailed structural fingerprints makes ESI-MS/MS an essential technique for confirming the identity of known alkaloids like this compound and for elucidating the structures of novel, related compounds within complex plant extracts. nih.gov

Chemometric and Data Analysis Approaches in Alkaloid Research

The chemical composition of plants, including their alkaloid profiles, can vary significantly between different species and even between different populations of the same species due to genetic and environmental factors. nih.govresearchgate.net Chemometrics provides a set of statistical and mathematical tools to analyze and interpret this complex chemical data, often derived from analytical techniques like HPLC-MS.

In alkaloid research, chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are applied to HPLC fingerprint data to achieve several objectives, including species differentiation, quality control of herbal medicines, and identification of chemical markers that distinguish different plant groups.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that reduces the dimensionality of a large dataset (e.g., all the peaks in a series of chromatograms) while retaining most of the original variance. The data is transformed into a new set of variables called principal components (PCs). A scores plot of the first two or three PCs can visually reveal clustering, trends, or outliers among the samples. For example, if different Delphinium species have distinct alkaloid profiles, they would be expected to form separate clusters on a PCA scores plot.

Hierarchical Cluster Analysis (HCA) is another method used to visualize relationships between samples. It groups samples into a dendrogram (a tree-like diagram) based on the similarity of their chemical profiles. Samples with more similar alkaloid fingerprints will be clustered closer together.

The general workflow for a chemometric analysis of alkaloid profiles is as follows:

Data Acquisition: Obtain HPLC-MS chromatograms for a set of plant extracts.

Data Preprocessing: The raw chromatographic data is aligned, and the peak areas or heights are integrated to create a data matrix where rows represent samples and columns represent the retention time-m/z pairs (variables).

Multivariate Analysis: The data matrix is subjected to PCA and/or HCA.

Interpretation: The resulting plots are analyzed to identify patterns and determine which chemical components (i.e., which alkaloids) are responsible for the observed clustering or separation between groups.

While specific chemometric studies focusing on this compound are not detailed in the available literature, the methodology is widely applicable. For instance, HPLC fingerprints combined with PCA, HCA, and Linear Discriminant Analysis have been successfully used to differentiate and authenticate the seeds of three different species of the genus Peganum, which also contain complex alkaloid mixtures. This approach allows for clear classification based on the quantitative differences in their chemical constituents. The same principles can be applied to Delphinium species, where the relative concentrations of this compound and other norditerpenoid alkaloids could serve as key variables for chemotaxonomic classification.

Future Directions and Emerging Research Avenues for 14 Deacetylnudicauline

Development of Novel Analytical Assays for 14-Deacetylnudicauline and its Metabolites

The accurate detection and quantification of this compound in biological and environmental samples are crucial for both toxicological assessment and pharmacological research. Current analytical approaches primarily rely on chromatographic techniques coupled with mass spectrometry.

Future research is anticipated to focus on the development of more sensitive and high-throughput analytical assays. Advances in mass spectrometry, such as high-resolution mass spectrometry (HRMS), can provide more definitive identification of this compound and its metabolites, even in complex matrices. The development of specific antibodies could also enable the creation of enzyme-linked immunosorbent assays (ELISAs), offering a rapid and cost-effective screening tool. Furthermore, the application of hyphenated techniques, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), may offer improved separation efficiency and reduced environmental impact.

A key challenge lies in the comprehensive characterization of the metabolic fate of this compound in vivo. The identification of its metabolites is essential for a complete understanding of its toxicokinetics and potential bioactivation pathways. Future analytical strategies will likely involve sophisticated tandem mass spectrometry (MS/MS) experiments to elucidate the structures of these metabolic products.

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages | Future Developments |

| HPLC-MS | Chromatographic separation followed by mass-based detection. nih.gov | High sensitivity and selectivity; suitable for quantification. nih.gov | Miniaturized systems for on-site analysis; improved stationary phases for enhanced separation. |

| LC-QTOF/MS | Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. | High mass accuracy for confident identification, even without reference standards. | Integration with ion mobility spectrometry for enhanced isomer separation. |

| Immunoassays (e.g., ELISA) | Antibody-based detection. | High throughput and cost-effective for screening large numbers of samples. | Development of monoclonal antibodies with high specificity for this compound. |

Exploration of Undiscovered Biological Targets at the Molecular Level

The primary recognized biological target of this compound is the nicotinic acetylcholine (B1216132) receptor (nAChR), where it acts as an antagonist, leading to neuromuscular blockade. nih.gov This interaction is a key contributor to the toxicity of larkspur in livestock.

However, the full spectrum of its molecular interactions remains to be elucidated. Future research will likely employ a variety of modern pharmacological and biochemical techniques to identify novel binding partners for this compound. Affinity chromatography, where the alkaloid is immobilized on a solid support to "capture" interacting proteins from cell lysates, is a powerful tool for this purpose. Additionally, chemoproteomics approaches, utilizing chemical probes derived from this compound, can help to identify its targets in a cellular context.

Understanding the specific subtypes of nAChRs with which this compound interacts with the highest affinity is another important avenue of research. This could reveal opportunities for designing more selective ligands with therapeutic potential. Furthermore, investigating its effects on other ion channels and receptor systems could uncover previously unknown mechanisms of action and biological effects.

Advanced Synthetic Strategies for Complex this compound Analogues

The chemical synthesis of this compound and its analogues is a formidable challenge due to its complex, highly oxygenated, and stereochemically rich structure. To date, research has often focused on the synthesis of analogues of related, more abundant alkaloids like methyllycaconitine (B43530) (MLA). acs.org

Future synthetic efforts are expected to leverage recent advances in synthetic organic chemistry. The development of novel catalytic methods for carbon-carbon and carbon-heteroatom bond formation will be crucial for the efficient construction of the intricate norditerpenoid core. Strategies involving late-stage functionalization, where complex molecular scaffolds are modified in the final steps of a synthesis, will enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The synthesis of isotopically labeled versions of this compound will also be invaluable for metabolic and mechanistic studies. Furthermore, the development of scalable synthetic routes will be essential if any of its analogues prove to have therapeutic value.

Interdisciplinary Research on Alkaloid-Receptor Interactions

A deep understanding of the interaction between this compound and its receptor targets requires a multidisciplinary approach, combining chemistry, pharmacology, and structural biology. The interaction of Delphinium alkaloids with nAChRs is a key area of investigation. nih.govresearchgate.net The substituent at the C14 position of the alkaloid has been shown to be a determinant of the potency of this interaction. nih.gov

Future research will likely involve the use of cryo-electron microscopy (cryo-EM) to obtain high-resolution structures of this compound bound to its receptor. Such structural insights would provide a detailed picture of the binding site and the key molecular interactions that govern affinity and selectivity. This information would be invaluable for the rational design of novel ligands with tailored pharmacological properties.

Site-directed mutagenesis studies, where specific amino acids in the receptor are altered, can further pinpoint the critical residues involved in binding. Combining these experimental approaches with computational modeling will provide a comprehensive understanding of the dynamics of the alkaloid-receptor interaction.

Computational Chemistry and Molecular Modeling for this compound Studies

Computational methods are becoming increasingly powerful tools in the study of complex natural products like this compound. Quantitative structure-activity relationship (QSAR) studies have been employed to model the toxicity of diterpene alkaloids from Delphinium species. researchgate.net These models use molecular descriptors to correlate chemical structure with biological activity. researchgate.net

Future computational research will likely involve more sophisticated molecular modeling techniques. Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its dynamic interactions with its biological targets. Docking studies can predict the binding poses of the alkaloid in the active sites of receptors, providing insights that can guide the design of new analogues.

The use of quantum mechanical calculations can provide a deeper understanding of the electronic properties of this compound, which are crucial for its reactivity and interactions with biological macromolecules. The integration of computational and experimental data will be key to accelerating the pace of discovery in this field.

常见问题

Q. How can researchers design experiments to differentiate this compound’s pharmacological effects from co-occurring alkaloids?

- Methodological Answer : Use bioassay-guided fractionation coupled with LC-MS-based dereplication. Test isolated fractions in parallel with pure this compound in target assays (e.g., receptor binding). Include negative controls (alkaloid-free fractions) and statistical blocking to minimize confounding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。